molecular formula C12H15ClINO2 B13501920 Tert-butyl (4-chloro-2-iodobenzyl)carbamate

Tert-butyl (4-chloro-2-iodobenzyl)carbamate

Cat. No.: B13501920
M. Wt: 367.61 g/mol
InChI Key: VIAAOHCOINVQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to the presence of both chloro and iodo substituents on the aromatic ring, which can influence its reactivity and applications.

Preparation Methods

The synthesis of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated benzyl chloride derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 4-chloro-2-iodobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate involves the carbamoylation of nucleophilic residues in target molecules. The carbamate group can be hydrolyzed under physiological conditions to release the active amine, which can then interact with biological targets. The presence of chloro and iodo substituents can influence the compound’s reactivity and binding affinity to specific molecular targets .

Properties

Molecular Formula

C12H15ClINO2

Molecular Weight

367.61 g/mol

IUPAC Name

tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate

InChI

InChI=1S/C12H15ClINO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

VIAAOHCOINVQDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.